2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid
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Description
“2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Crystal Structure Analysis
Research conducted by Wu et al. (2015) investigated the crystal structure of a similar compound, febuxostat–acetic acid. This study highlights the significance of crystallographic analysis in understanding the molecular conformation and interaction within similar compounds (Wu, Hu, Gu, & Tang, 2015).
Antitubercular Activity
Mir et al. (2014) synthesized benzfused heterocyclic derivatives, including amide conjugates of 2-(benzo[d]thiazol-2-ylthio)acetic acid, which displayed notable antitubercular activity against Mycobacterium tuberculosis. This study underscores the potential therapeutic applications of such compounds in treating tuberculosis (Mir, Shafi, Zaman, Kalia, Rajput, Mulakayala, Mulakayala, Khan, & Alam, 2014).
Synthesis of Heterocyclic Compounds
Suzuki, Yamabayashi, and Izawa (1976) demonstrated the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazole. Their method involved reacting (thiobenzoylthio)acetic acid with different anilines, relevant to the synthesis of complex heterocyclic compounds (Suzuki, Yamabayashi, & Izawa, 1976).
Novel Chemical Syntheses
Ghandi, Zarezadeh, and Taheri (2010) developed a unique method for synthesizing novel compounds using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid. This showcases innovative approaches in chemical syntheses of benzimidazole derivatives (Ghandi, Zarezadeh, & Taheri, 2010).
Material Science Applications
Research by Toiserkani, Sheibani, and Saidi (2011) on new poly(amide‐imide)s with benzothiazole pendent groups indicates applications in material science, particularly in the development of organosoluble and thermally stable polymers (Toiserkani, Sheibani, & Saidi, 2011).
Antibacterial and Antifungal Properties
Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their antimicrobial potential. This suggests the utility of similar compounds in developing new antibacterial and antifungal agents (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(17)4-8-5-21-13(14-8)15-12(18)7-1-2-9-10(3-7)20-6-19-9/h1-3,5H,4,6H2,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJPRPFDPLCSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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